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Compound of Interest

Compound Name: DL-Methionine-13C

Cat. No.: B3328617 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the practical applications of DL-

Methionine-¹³C in unraveling the complexities of cancer cell metabolism. The accompanying

detailed protocols offer step-by-step guidance for key experiments, enabling researchers to

leverage this powerful tool in their studies.

Application Notes
Introduction to Methionine Metabolism in Cancer
Methionine, an essential amino acid, plays a central role in cellular metabolism, extending

beyond its function in protein synthesis. It is a critical component of one-carbon metabolism,

which is fundamental for the biosynthesis of nucleotides, polyamines, and the universal methyl

donor, S-adenosylmethionine (SAM). SAM is indispensable for the methylation of DNA, RNA,

proteins, and lipids, processes that are frequently dysregulated in cancer.

Many cancer cells exhibit a heightened dependence on exogenous methionine for survival and

proliferation, a phenomenon known as "methionine addiction" or the "Hoffman effect".[1] This

metabolic vulnerability makes the methionine pathway an attractive target for cancer therapy.

Stable isotope tracing using DL-Methionine-¹³C is a powerful technique to investigate the

intricacies of methionine metabolism in cancer cells, providing insights into metabolic fluxes,

pathway activities, and the impact of therapeutic interventions.[2][3]
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Key Applications of DL-Methionine-¹³C in Cancer
Research

Metabolic Flux Analysis (MFA): DL-Methionine-¹³C allows for the quantitative measurement

of metabolic fluxes through the methionine cycle and related pathways, such as the

transsulfuration and polyamine synthesis pathways. By tracking the incorporation of the ¹³C

label into downstream metabolites, researchers can determine the rates of key enzymatic

reactions and identify metabolic bottlenecks or rerouting in cancer cells.[2][3]

Investigating Methionine Dependency: Tracing with DL-Methionine-¹³C can elucidate the

metabolic basis of methionine addiction in different cancer types. This includes assessing the

rates of SAM synthesis, utilization in methylation reactions, and regeneration of methionine

through the salvage pathway.

Epigenetic and Post-Translational Modifications: The methyl group of methionine, tracked by

the ¹³C label, is ultimately transferred to DNA, RNA, and proteins (e.g., histones). This allows

for the study of how methionine metabolism fuels the cancer epigenome and proteome,

influencing gene expression and cellular signaling.

Drug Development and Target Validation: DL-Methionine-¹³C is a valuable tool for evaluating

the efficacy of drugs that target methionine metabolism. Researchers can assess how these

drugs alter metabolic fluxes and impact downstream cellular processes, thereby validating

their mechanism of action.

Understanding Therapy Resistance: Metabolic reprogramming is a hallmark of cancer and a

common mechanism of drug resistance. DL-Methionine-¹³C tracing can help to identify

metabolic adaptations that contribute to resistance to chemotherapy or targeted therapies,

paving the way for the development of novel combination strategies.

Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing ¹³C-methionine to

investigate cancer cell metabolism.

Table 1: Methionine Metabolic Fluxes in Human Fibrosarcoma Cells (HT1080)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4060246/
https://pubs.acs.org/doi/abs/10.1021/ac4032093
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3328617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Metabolic Flux
Flux Rate (relative to net
methionine uptake)

Reference

Transmethylation ~15% [2][3]

Propylamine Transfer ~15% [2][3]

Data adapted from a study quantifying methionine metabolic fluxes in a human fibrosarcoma

cell line.[2][3]

Table 2: Impact of Methionine Restriction on Methylated Metabolites in Breast Cancer Cells

Metabolite
Fold Change (Cancer vs.
Normal)

Reference

1-Methyl-nicotinamide Decreased Significantly [4]

Trimethylglycine-glutamic acid-

lysine
> 5-fold Increase [4]

Trimethyl-lysine > 5-fold Increase [4]

This table highlights the disruption of methylated metabolites in breast cancer cells compared

to mammary epithelial cells, as determined by ¹³CD₃-methionine metabolic labeling.[4]

Experimental Protocols
Protocol 1: ¹³C-Methionine Labeling and Metabolite
Extraction for LC-MS Analysis
This protocol describes the general procedure for labeling cancer cells with DL-Methionine-¹³C

and extracting polar metabolites for subsequent analysis by Liquid Chromatography-Mass

Spectrometry (LC-MS).

Materials:

Cancer cell line of interest
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Complete cell culture medium

Methionine-free cell culture medium

DL-Methionine-¹³C (or L-Methionine-¹³C₅)

Phosphate-buffered saline (PBS), ice-cold

80% Methanol (v/v) in water, pre-chilled to -80°C

Cell scrapers

Centrifuge

Procedure:

Cell Seeding: Seed cancer cells in appropriate culture vessels (e.g., 6-well plates or 10 cm

dishes) and allow them to attach and reach the desired confluency (typically 70-80%).

Media Preparation: Prepare the labeling medium by supplementing methionine-free medium

with DL-Methionine-¹³C at the desired concentration (typically the same as in the complete

medium).

Labeling:

Aspirate the complete medium from the cells.

Wash the cells once with pre-warmed PBS.

Add the pre-warmed ¹³C-methionine labeling medium to the cells.

Incubate the cells for a specific duration to allow for isotopic labeling. The labeling time

can range from a few hours to several days depending on the experimental goals (e.g.,

reaching isotopic steady-state).

Metabolite Extraction:

Place the culture vessels on ice.
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Aspirate the labeling medium.

Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular

metabolites.

Add a sufficient volume of pre-chilled 80% methanol to the cells (e.g., 1 mL for a well in a

6-well plate).

Use a cell scraper to detach the cells and ensure they are submerged in the methanol.

Transfer the cell suspension to a microcentrifuge tube.

Incubate at -80°C for at least 15 minutes to precipitate proteins.

Sample Processing:

Centrifuge the samples at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C.

Carefully collect the supernatant, which contains the polar metabolites.

Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

Store the dried metabolite extracts at -80°C until LC-MS analysis.

Protocol 2: Analysis of ¹³C Incorporation into Histone
Methylation
This protocol outlines a method to assess the impact of methionine metabolism on histone

methylation using ¹³C-methionine labeling followed by histone extraction and mass

spectrometry analysis.

Materials:

Cancer cells labeled with DL-Methionine-¹³C (from Protocol 1)

Histone extraction buffer (e.g., containing 0.25 N HCl)

Trichloroacetic acid (TCA)
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Acetone

Propionylation or derivatization reagents (optional, for improved MS analysis)

Mass spectrometer (e.g., Orbitrap)

Procedure:

Cell Lysis and Nuclear Isolation:

Following ¹³C-methionine labeling, harvest the cells.

Lyse the cells using a hypotonic buffer to release the nuclei.

Isolate the nuclei by centrifugation.

Histone Extraction:

Resuspend the nuclear pellet in a histone extraction buffer (e.g., 0.25 N HCl) and incubate

on ice to extract acid-soluble proteins (histones).

Centrifuge to pellet the remaining nuclear debris.

Transfer the supernatant containing the histones to a new tube.

Histone Precipitation:

Precipitate the histones by adding TCA.

Wash the histone pellet with acetone to remove residual acid.

Air-dry the histone pellet.

Sample Preparation for Mass Spectrometry:

Resuspend the histone pellet in an appropriate buffer.

(Optional) Perform in-solution digestion of histones using an appropriate protease (e.g.,

trypsin).
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(Optional) Derivatize the histone peptides to improve chromatographic separation and

ionization efficiency.

LC-MS/MS Analysis:

Analyze the histone samples by LC-MS/MS to identify and quantify the incorporation of the

¹³C-methyl group into specific histone methylation marks (e.g., H3K4me3, H3K9me3,

H3K27me3).

The mass shift corresponding to the ¹³C label will indicate that the methyl group originated

from the supplied ¹³C-methionine.
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Signaling Pathways and Experimental Workflows
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Overview of ¹³C-Methionine Tracing in Cancer Metabolism
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Caption: Tracing ¹³C from DL-Methionine in cancer cell metabolism.
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Experimental Workflow for ¹³C-Methionine Metabolic Tracing
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Caption: Workflow for ¹³C-Methionine metabolic tracing experiments.
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Logical Relationship of Methionine Addiction in Cancer
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Caption: The logic of methionine addiction as a therapeutic target in cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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